molecular formula C20H20O5 B1664696 6-Prenyl-rac-naringenin CAS No. 68682-01-9

6-Prenyl-rac-naringenin

Cat. No.: B1664696
CAS No.: 68682-01-9
M. Wt: 340.4 g/mol
InChI Key: YHWNASRGLKJRJJ-UHFFFAOYSA-N
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Description

(S)-4’,5,7-Trihydroxy-6-prenylflavanone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is characterized by the presence of three hydroxyl groups and a prenyl group attached to the flavanone structure. It is often studied for its potential health benefits and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4’,5,7-Trihydroxy-6-prenylflavanone typically involves the use of starting materials such as flavanone and prenyl bromide. The reaction is usually carried out under basic conditions, often using a base like potassium carbonate in a solvent such as acetone. The reaction proceeds through the formation of a prenylated intermediate, which is then subjected to further reactions to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of (S)-4’,5,7-Trihydroxy-6-prenylflavanone may involve large-scale extraction from natural sources, such as plants known to contain high levels of this compound. Alternatively, it can be synthesized using optimized chemical processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-4’,5,7-Trihydroxy-6-prenylflavanone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the prenyl group or the flavanone core.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

(S)-4’,5,7-Trihydroxy-6-prenylflavanone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: Researchers investigate its effects on cellular processes, including its antioxidant and anti-inflammatory properties.

    Medicine: The compound is studied for its potential therapeutic effects, such as anticancer, antimicrobial, and neuroprotective activities.

    Industry: It is used in the development of natural health products, cosmetics, and dietary supplements due to its beneficial properties.

Mechanism of Action

The mechanism of action of (S)-4’,5,7-Trihydroxy-6-prenylflavanone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

(S)-4’,5,7-Trihydroxy-6-prenylflavanone can be compared with other similar flavonoid compounds, such as:

    Naringenin: A flavanone with similar antioxidant properties but lacking the prenyl group.

    Quercetin: A flavonol with additional hydroxyl groups, known for its potent antioxidant and anti-inflammatory effects.

    Hesperetin: Another flavanone with different hydroxylation patterns, used for its cardiovascular benefits.

The uniqueness of (S)-4’,5,7-Trihydroxy-6-prenylflavanone lies in its specific combination of hydroxyl and prenyl groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWNASRGLKJRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-4',5,7-Trihydroxy-6-prenylflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68236-13-5
Record name (S)-4',5,7-Trihydroxy-6-prenylflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209 - 209.5 °C
Record name (S)-4',5,7-Trihydroxy-6-prenylflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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